Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate is a synthetic organic compound that features an indole moiety fused to a piperidine ring. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound valuable in medicinal chemistry research.
Preparation Methods
The synthesis of tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The indole is formylated at the 3-position using the Vilsmeier-Haack reaction, producing 3-formylindole.
Protection: The formyl group is then protected by converting it to a tert-butyl ester using tert-butyl chloroformate.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.
Protection of Alcohol: The alcohol is protected by converting it to a tert-butyl dimethylsilyl ether.
Introduction of Piperidine: The protected alcohol is then reacted with piperidine to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.
Chemical Reactions Analysis
Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate undergoes various chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitrating agents.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major products formed from these reactions include oxidized indole derivatives, reduced piperidine compounds, substituted indoles, and carboxylic acids.
Scientific Research Applications
Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate involves its interaction with various molecular targets:
Binding to Receptors: The indole moiety can bind to serotonin receptors, influencing neurotransmitter activity.
Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Signal Transduction: It can modulate signal transduction pathways, impacting cell growth and differentiation
Comparison with Similar Compounds
Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate can be compared with other indole derivatives:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Contains a benzimidazole moiety instead of indole, resulting in different pharmacological properties
These comparisons highlight the uniqueness of this compound in terms of its specific biological activities and synthetic applications.
Biological Activity
Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular structure of this compound comprises an indole moiety linked to a piperidine ring, which is crucial for its biological activity. The synthesis typically involves the reaction of piperidine derivatives with indole precursors, often employing palladium-catalyzed cross-coupling methods. For instance, one synthetic route involves reacting tert-butyl 4-bromobenzoate with an indole derivative under specific catalytic conditions to yield the desired compound.
Antifungal Properties
One of the notable biological activities of this compound is its antifungal activity . Research indicates that this compound exhibits strong antifungal effects against Candida albicans, comparable to that of fluconazole, a commonly used antifungal medication. This activity suggests potential therapeutic applications in treating fungal infections.
Neuropharmacological Effects
The compound's structure suggests interactions with neuropharmacological pathways. Indole derivatives are known for their influence on serotonin receptors, which may contribute to mood regulation and neuroprotection. Studies have shown that similar compounds can modulate neurotransmitter systems, indicating that this compound may have implications in treating neurological disorders such as depression and anxiety .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that the compound may act as an agonist at specific G-protein coupled receptors (GPCRs), which are pivotal in various signaling pathways related to metabolism and cell growth. For example, compounds with similar structures have shown promising results in activating GPR119, a receptor involved in glucose homeostasis and insulin secretion .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related indole-piperidine derivatives:
- Antifungal Efficacy : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of Candida albicans. The minimum inhibitory concentration (MIC) was found to be comparable to standard antifungal agents like fluconazole.
- Neuroprotective Effects : A study investigated the neuroprotective potential of indole derivatives against oxidative stress-induced neuronal death. Results indicated that these compounds could reduce neuronal apoptosis, suggesting their utility in neurodegenerative diseases .
Comparative Biological Activity Table
Properties
IUPAC Name |
tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-7,12-13,19H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDQTMYPRNVZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625521 | |
Record name | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155302-28-6 | |
Record name | 1,1-Dimethylethyl 4-(1H-indol-3-yl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155302-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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